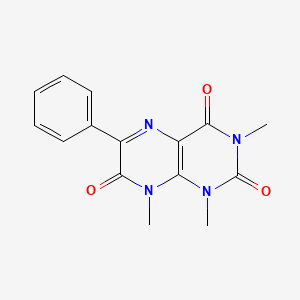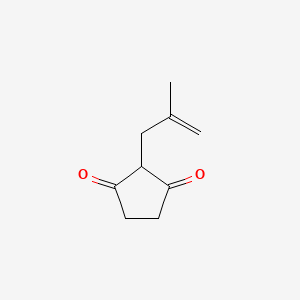![molecular formula C48H45N3O3 B14321650 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine CAS No. 109291-48-7](/img/structure/B14321650.png)
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a triazine core substituted with three phenoxy groups, each bearing a 2-phenylpropan-2-yl substituent. The molecular formula of this compound is C29H35N3O.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-(2-phenylpropan-2-yl)phenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems can further enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl groups can yield quinones, while reduction of the triazine ring can produce hydrogenated triazine derivatives.
科学研究应用
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
作用机制
The mechanism by which 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazine core can engage in hydrogen bonding and π-π interactions, while the phenoxy groups can provide additional steric and electronic effects.
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but has tert-butyl groups instead of 2-phenylpropan-2-yl groups.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: This compound has bromophenyl groups instead of phenoxy groups.
Uniqueness
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine is unique due to the presence of the 2-phenylpropan-2-yl substituents, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
109291-48-7 |
|---|---|
分子式 |
C48H45N3O3 |
分子量 |
711.9 g/mol |
IUPAC 名称 |
2,4,6-tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine |
InChI |
InChI=1S/C48H45N3O3/c1-46(2,34-16-10-7-11-17-34)37-22-28-40(29-23-37)52-43-49-44(53-41-30-24-38(25-31-41)47(3,4)35-18-12-8-13-19-35)51-45(50-43)54-42-32-26-39(27-33-42)48(5,6)36-20-14-9-15-21-36/h7-33H,1-6H3 |
InChI 键 |
ITEANJGCBPZYKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=NC(=NC(=N3)OC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5)OC6=CC=C(C=C6)C(C)(C)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)

![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)
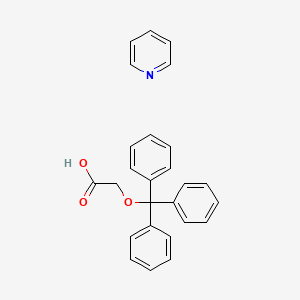

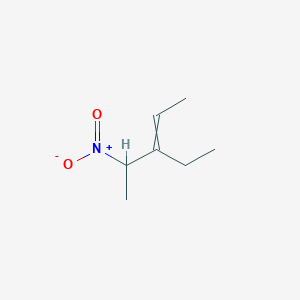
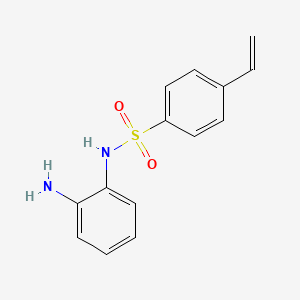
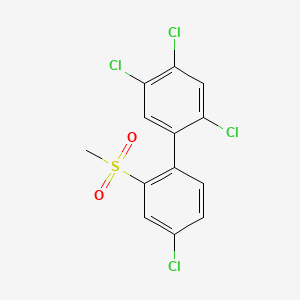

![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
